N-Hydroxy-3-pyridin-3-YL-propionamidine
Description
N-Hydroxy-3-pyridin-3-YL-propionamidine is a pyridine-derived compound characterized by a hydroxyamidine functional group attached to the 3-position of the pyridine ring. Amidine groups are known for their role in hydrogen bonding and catalytic activity, as seen in amidine-based catalysts (ABCs) used in epoxide ring-opening reactions . This functional group distinguishes it from pivalamide- or halogen-substituted pyridine analogs, which are more commonly documented in the literature.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N'-hydroxy-3-pyridin-3-ylpropanimidamide |
InChI |
InChI=1S/C8H11N3O/c9-8(11-12)4-3-7-2-1-5-10-6-7/h1-2,5-6,12H,3-4H2,(H2,9,11) |
InChI Key |
MCZTUZRQCUXQGS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CC/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Hydroxy-3-pyridin-3-YL-propionamidine can be achieved through several methods :
Reaction of Pyridine-3-ylacetamide with N-Hydroxypropionohydrazide: This method involves reacting pyridine-3-ylacetamide with N-hydroxypropionohydrazide in an appropriate solvent, followed by heat treatment to obtain the target product.
Reaction of Pyridine-3-ylacetamide with Sodium Nitrite: In this method, pyridine-3-ylacetamide reacts with sodium nitrite under acidic conditions, followed by condensation, hydrogenation, and hydrolysis to yield the product.
Chemical Reactions Analysis
N-Hydroxy-3-pyridin-3-YL-propionamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Scientific Research Applications
N-Hydroxy-3-pyridin-3-YL-propionamidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hydroxy-3-pyridin-3-YL-propionamidine involves its strong reducing properties. It can donate electrons to various substrates, leading to their reduction . The molecular targets and pathways involved include redox-sensitive enzymes and proteins, which play crucial roles in cellular oxidative stress responses .
Comparison with Similar Compounds
Table 1: Key Properties of Pyridine Derivatives with Pivalamide or Hydroxyamidine Groups
Key Observations :
Table 2: Commercial Availability and Pricing of Selected Pyridine Derivatives
Analysis :
- Pivalamide derivatives are commercially available at high costs (~$400–$1000/g), reflecting complex synthesis or purification steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
